3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione

Lipophilicity Drug design Environmental partitioning

3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione (CAS 130745-77-6) is a geminally disubstituted β-diketone (2,4-pentanedione derivative) bearing two 4-chlorobenzyl groups at the 3-position. With a molecular formula of C19H18Cl2O2 and a molecular weight of 349.25 g·mol⁻¹, this compound is a crystalline solid (mp 109–111 °C) that serves as a versatile building block in organic synthesis, coordination chemistry, and materials science.

Molecular Formula C19H18Cl2O2
Molecular Weight 349.2 g/mol
CAS No. 130745-77-6
Cat. No. B157060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione
CAS130745-77-6
Molecular FormulaC19H18Cl2O2
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESCC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C
InChIInChI=1S/C19H18Cl2O2/c1-13(22)19(14(2)23,11-15-3-7-17(20)8-4-15)12-16-5-9-18(21)10-6-16/h3-10H,11-12H2,1-2H3
InChIKeyBWARYGHRIRQXMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione (CAS 130745-77-6): A Bis(4-chlorobenzyl)-Substituted β-Diketone for Differentiated Research and Industrial Sourcing


3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione (CAS 130745-77-6) is a geminally disubstituted β-diketone (2,4-pentanedione derivative) bearing two 4-chlorobenzyl groups at the 3-position [1]. With a molecular formula of C19H18Cl2O2 and a molecular weight of 349.25 g·mol⁻¹, this compound is a crystalline solid (mp 109–111 °C) that serves as a versatile building block in organic synthesis, coordination chemistry, and materials science . Its dual chlorine substituents and diketone functionality impart distinct physicochemical properties that differentiate it from non-halogenated and mono-halogenated analogs, making it a candidate of choice for applications requiring elevated lipophilicity, thermal stability, and heavy-atom presence .

Why Generic Substitution of 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione with Unsubstituted or Mono-Substituted Analogs Fails: A Quantitative Physicochemical Rationale


The presence of two 4-chlorobenzyl substituents at the 3-position of the pentane-2,4-dione scaffold fundamentally alters the compound's physicochemical profile relative to its closest analogs—3,3-dibenzyl-2,4-pentanedione (CAS 53316-00-0), 3-(4-chlorobenzyl)-2,4-pentanedione (CAS 61713-41-5), and the parent acetylacetone (CAS 123-54-6). The electron‑withdrawing chlorine atoms increase molecular polarizability, leading to substantially higher boiling point, density, and lipophilicity . The compound is a well-defined crystalline solid with a sharp melting point (109–111 °C), unlike the liquid or low-melting dibenzyl analog, which simplifies purification, handling, and formulation . Furthermore, the chlorine atoms provide distinct heavy-atom signatures in X‑ray crystallography and mass spectrometry, and they serve as synthetic handles for cross-coupling reactions that are inaccessible with non-halogenated counterparts [1]. Simply substituting a non-halogenated or mono-halogenated analog risks altering reaction yields, coordination behavior, solubility, and downstream product properties in ways that cannot be predicted without experimental validation. The quantitative evidence below demonstrates exactly where 3,3-bis[(4-chlorophenyl)methyl]pentane-2,4-dione diverges from its comparators, enabling informed scientific selection and procurement decisions.

Quantitative Differentiation Evidence for 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione Versus Closest Analogs


Lipophilicity Advantage: XLogP3 / LogP Comparison of 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione vs. Non-Halogenated and Mono-Halogenated Analogs

The target compound exhibits an XLogP3 of 4.8 (PubChem) and a vendor-reported LogP of 4.94 (Leyan), which is substantially higher than that of the non-halogenated dibenzyl analog 3,3-dibenzyl-2,4-pentanedione (ACD/LogP 3.39) and the mono-chloro analog 3-(4-chlorobenzyl)-2,4-pentanedione (LogP 2.68) . The introduction of two chlorine atoms thus increases lipophilicity by approximately 1.4–1.6 log units relative to the dibenzyl compound and by approximately 2.2 log units relative to the mono-chlorobenzyl compound. Acetylacetone (parent diketone) is substantially less lipophilic (LogP ~0.4).

Lipophilicity Drug design Environmental partitioning Membrane permeability

Thermal Stability and Volatility: Boiling Point Comparison of 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione vs. Dibenzyl and Mono-Chlorobenzyl Analogs

The target compound has a boiling point of 441.3 °C at 760 mmHg , which is approximately 50 °C higher than that of 3,3-dibenzyl-2,4-pentanedione (391.6 °C) and about 125 °C higher than that of 3-(4-chlorobenzyl)-2,4-pentanedione (316.1 °C, predicted) . Compared to acetylacetone (140 °C), the boiling point elevation exceeds 300 °C. This trend reflects the cumulative effect of increased molecular weight, polarizability, and the presence of chlorine atoms, which enhance intermolecular van der Waals and dipole–dipole interactions.

Thermal stability Distillation High-temperature synthesis Material science

Crystallinity and Handling: Melting Point Differentiation of 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione vs. Liquid Analogs

The target compound is a crystalline solid with a melting point of 109–111 °C , whereas the non-halogenated dibenzyl analog 3,3-dibenzyl-2,4-pentanedione is typically a liquid or low-melting solid (no sharp melting point reported) . The mono-chloro analog is also reported as a liquid. The parent acetylacetone melts at −23 °C. This solid-state nature facilitates purification by recrystallization, simplifies handling and storage, and enables formulation in solid dosage forms or composite materials.

Solid-state properties Crystallinity Purification Formulation

Density and Molecular Packing: 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione Exhibits Highest Density Among Compared Analogs

The target compound has a density of 1.231 g·cm⁻³ , which is approximately 14 % higher than that of 3,3-dibenzyl-2,4-pentanedione (1.079 g·cm⁻³) and about 7 % higher than that of 3-(4-chlorobenzyl)-2,4-pentanedione (1.153 g·cm⁻³) . The increased density arises from the higher molecular weight and more efficient crystal packing driven by chlorine-mediated intermolecular interactions. Acetylacetone has a density of 0.975 g·cm⁻³, further highlighting the impact of the 4-chlorobenzyl substituents.

Density Molecular packing Material density Formulation

High-Value Application Scenarios for 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione Driven by Quantitative Differentiation Evidence


Lipophilic Probe or Membrane-Permeable Scaffold in Drug Discovery

With an XLogP3 of 4.8, this compound is ideally suited as a lipophilic scaffold for designing cell-permeable probes or prodrugs. Its lipophilicity exceeds that of the non-halogenated dibenzyl analog by ~1.4 log units , ensuring enhanced passive membrane diffusion. Researchers can exploit this property to improve the cellular uptake of conjugated payloads or to tune the LogD of lead candidates in medicinal chemistry programs [1].

High-Temperature Organic Synthesis and Melt Processing

The boiling point of 441.3 °C and the crystalline solid nature (mp 109–111 °C) enable the compound to serve as a robust building block in high-temperature condensation polymerizations, melt-phase reactions, or as a thermally stable ligand precursor for metal–organic frameworks (MOFs) . Its low volatility minimizes reagent loss during prolonged heating, a distinct advantage over the more volatile dibenzyl and mono-chloro analogs .

Heavy-Atom Derivative for X-ray Crystallography and Mass Spectrometry

The two chlorine atoms provide a distinct heavy-atom signature that facilitates phase determination in single-crystal X-ray diffraction studies of host–guest complexes or protein–ligand co-crystals [2]. Additionally, the characteristic chlorine isotopic pattern (³⁵Cl/³⁷Cl) serves as a unique mass spectrometric tag for tracking the compound in complex mixtures or metabolic pathways, a feature absent in non-halogenated analogs [3].

Synthetic Intermediate for Cross-Coupling and Heterocycle Formation

The 4-chlorophenyl groups are primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki–Miyaura, Buchwald–Hartwig) to introduce diverse aryl, amine, or alkyl substituents . The diketone moiety simultaneously enables condensation with hydrazines, hydroxylamines, or amines to construct pyrazoles, isoxazoles, and other heterocycles, providing a versatile platform for library synthesis in agrochemical and pharmaceutical research .

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